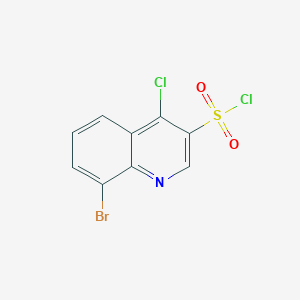

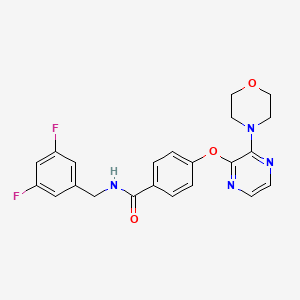

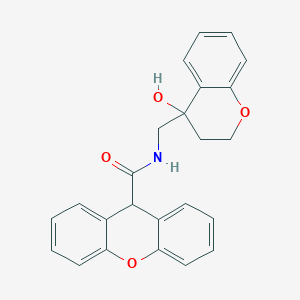

![molecular formula C23H23NO3S B2529507 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide CAS No. 322678-98-8](/img/structure/B2529507.png)

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, as described in the provided papers, involves the use of various starting materials and reaction conditions to create compounds with potential biological applications. In one study, different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the importance of this compound in drug chemistry . Another paper reports the catalyst-free synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines through a one-pot reaction, demonstrating an efficient method to create heterocyclic compounds . Additionally, the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides from 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives and substituted amines was explored, with the resulting compounds being tested for antinociceptive activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. NMR spectroscopy confirmed the structures of the synthesized heterocycles in one study . Single-crystal diffraction was used to elucidate the crystal structures, revealing common backbones and conformations among the products, as well as intermolecular interactions such as C–H···X (X = N, O, π) and π···π contacts . In another study, the molecular conformations and modes of supramolecular aggregation were analyzed, with findings of conformational disorder in the fused six-membered rings of the compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound "4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide." However, the synthesis processes described in the papers involve reactions that are relevant to the field of medicinal chemistry, such as the formation of benzamide derivatives and heterocyclic compounds, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and biological evaluations. The compounds possess potential biological applications, as indicated by their screening against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases . The crystal packing of the compounds is influenced by the substituents on their phenyl rings, as seen in the variations in the extended network within the crystals . The antinociceptive activity of the synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides suggests that these compounds may have therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization for Biological Applications

Benzofuran and thiophene derivatives have been synthesized and characterized for potential biological applications, including their role in inhibiting enzymes such as alkaline phosphatase and ecto-5'-nucleotidase. These compounds exhibit potential in medicinal chemistry due to their ability to bind nucleotide protein targets, suggesting further exploration in drug discovery and development (Saeed et al., 2015).

Crystallographic Studies

The structural elucidation of benzofuran and thiophene derivatives through crystallography provides insights into their molecular configurations, which is essential for understanding their interactions and functionalities in various applications. Crystal structure analyses have revealed detailed interaction patterns and stabilization mechanisms, contributing to the knowledge base required for designing compounds with desired properties (Sharma et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Compounds containing benzofuran and thiophene units have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis and characterization of such derivatives aim at discovering novel therapeutic agents. Notably, some derivatives have shown significant activity against various microbial strains and have been proposed as candidates for further pharmacological studies (Agnimonhan et al., 2012).

Application in Material Science

Beyond biological applications, benzofuran and thiophene derivatives also find application in material science, particularly in the development of fluorescent probes and corrosion inhibitors. The synthesis of novel compounds exhibiting fluorescent properties indicates their potential use in sensor technology and imaging applications. Meanwhile, corrosion inhibition studies focus on protecting metal surfaces, showcasing the versatility of these compounds in industrial applications (Bodke et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-23(2)13-18-5-3-7-20(21(18)27-23)26-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-28-19/h3-12H,13-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDQFUNUZIGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

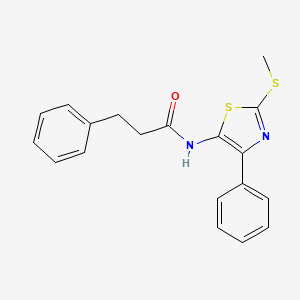

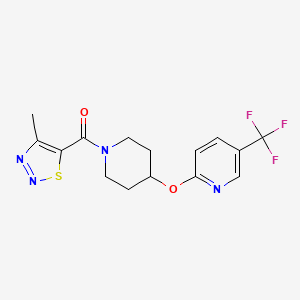

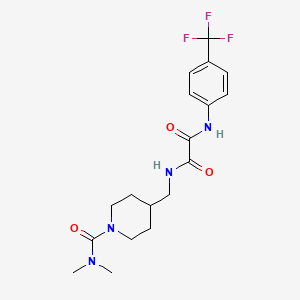

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

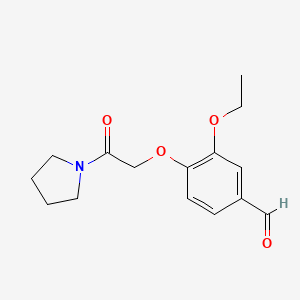

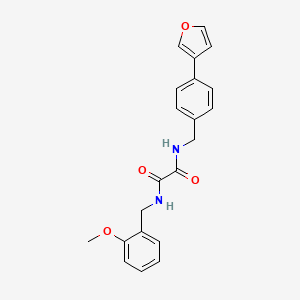

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

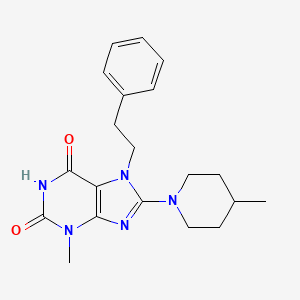

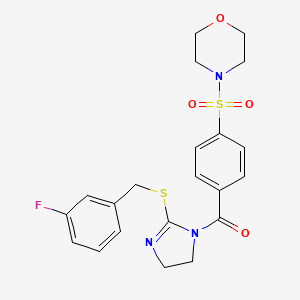

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)